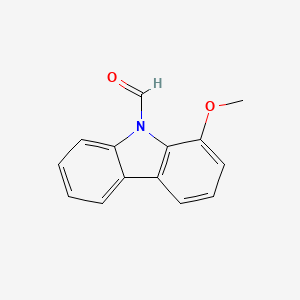

N-Formyl-1-methoxy-9H-carbazole

説明

BenchChem offers high-quality N-Formyl-1-methoxy-9H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Formyl-1-methoxy-9H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C14H11NO2 |

|---|---|

分子量 |

225.24 g/mol |

IUPAC名 |

1-methoxycarbazole-9-carbaldehyde |

InChI |

InChI=1S/C14H11NO2/c1-17-13-8-4-6-11-10-5-2-3-7-12(10)15(9-16)14(11)13/h2-9H,1H3 |

InChIキー |

SHWPRURFEQLSFV-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC2=C1N(C3=CC=CC=C23)C=O |

製品の起源 |

United States |

Comprehensive Physicochemical and Synthetic Profiling of N-Formyl-1-methoxy-9H-carbazole

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-Formyl-1-methoxy-9H-carbazole (Chemical Formula: C₁₄H₁₁NO₂) is a specialized synthetic intermediate and functional reagent in organic chemistry and drug development. Belonging to the carbazole alkaloid family, its structural framework combines the electron-rich 1-methoxycarbazole core with an electrophilic N-formyl group. This unique juxtaposition not only serves as a precursor to complex bioactive molecules but also functions as a highly selective formylating agent in transamidation reactions. This technical guide details its precise molecular weight, exact mass, structural causality, and field-proven experimental protocols for synthesis and analytical validation.

Quantitative Physicochemical Data

Accurate mass determination is the cornerstone of high-resolution mass spectrometry (HRMS) and metabolomic profiling. The exact mass dictates the m/z ratio observed in ESI-TOF or Orbitrap MS, allowing researchers to distinguish N-Formyl-1-methoxy-9H-carbazole from its isobars and structurally related isomers (such as the naturally occurring alkaloid Murrayanine, 1-methoxy-9H-carbazole-3-carbaldehyde) [1].

Table 1: Physicochemical Properties and Mass Specifications

| Property | Value | Causality / Scientific Significance |

| Molecular Formula | C₁₄H₁₁NO₂ | Core carbazole (C₁₂H₈N) + Methoxy (CH₃O) + Formyl (CHO) |

| Molecular Weight | 225.24 g/mol | Standard molar mass for stoichiometric synthetic calculations |

| Monoisotopic Exact Mass | 225.078979 Da | Critical for ESI-HRMS identification ([M+H]⁺ = 226.0862 Da) [3] |

| Isomeric Counterpart | Murrayanine | Shares exact mass; differentiated via MS/MS fragmentation |

| LogP (Predicted) | ~2.8 | Indicates moderate lipophilicity, suitable for cellular assays |

Structural and Mechanistic Insights

The chemical behavior of N-Formyl-1-methoxy-9H-carbazole is governed by the electronic push-pull dynamics of its substituents.

-

The N-Formyl Group: Unlike standard amides, the nitrogen lone pair in carbazoles is delocalized into the aromatic system, rendering the N-formyl carbonyl carbon highly electrophilic. This allows N-formylcarbazoles to act as stable, solid formylating reagents that selectively transfer the formyl group to sterically unhindered primary and secondary amines, leaving bulkier or weakly nucleophilic amines (like anilines) untouched [2].

-

The 1-Methoxy Group: Positioned adjacent to the nitrogen (C1), the methoxy group introduces steric hindrance and electron-donating properties. This steric bulk modulates the reactivity of the N-formyl group during transamidation, preventing unwanted side reactions and dictating the spatial approach of incoming nucleophiles.

Logical reactivity pathways of N-Formyl-1-methoxy-9H-carbazole in synthesis.

Experimental Methodology: Synthesis and Validation

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for synthesizing N-Formyl-1-methoxy-9H-carbazole and confirming its exact mass.

Synthesis via Direct N-Formylation

Rationale: Traditional liquid formylating agents are moisture-sensitive and degrade rapidly. Using formic acid under reflux provides a robust, scalable method to yield the stable solid N-formylcarbazole derivative, driving the equilibrium forward through continuous heating [2].

Step-by-Step Protocol:

-

Reagent Preparation: Dissolve 10.0 mmol of 1-methoxy-9H-carbazole in 125 mL of anhydrous formic acid (HCO₂H) in a round-bottom flask equipped with a reflux condenser.

-

Reaction Execution: Heat the mixture under reflux (approx. 100°C) for 24 hours. The progress must be monitored via TLC (Hexane:EtOAc 8:2) until the starting material is completely consumed.

-

Concentration: Cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the excess formic acid.

-

Purification: Dissolve the resulting residue in dichloromethane (DCM, 50 mL). Add 2.0 g of activated charcoal to decolorize the solution. Filter the suspension through a Celite pad, washing with an additional 50 mL of DCM.

-

Crystallization: Concentrate the combined filtrate under reduced pressure to yield N-Formyl-1-methoxy-9H-carbazole as a purified solid.

Analytical Validation (ESI-HRMS)

Rationale: To confirm the exact mass (225.0789 Da), high-resolution mass spectrometry is employed. The protocol is self-validating by utilizing an internal calibrant to ensure mass accuracy is strictly maintained below a 2 ppm error threshold.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol containing 0.1% Formic Acid to promote protonation and ionization.

-

Instrument Calibration: Calibrate the Orbitrap or Q-TOF mass spectrometer using a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution).

-

Data Acquisition: Inject the sample via direct infusion at a flow rate of 5 µL/min. Operate the MS in positive electrospray ionization (ESI+) mode.

-

Data Analysis: Extract the chromatogram for the expected protonated adduct [M+H]⁺. The theoretical m/z is 226.0862. If the observed m/z is 226.0860, the mass error is calculated as ((226.0860 - 226.0862) / 226.0862) * 10^6 = -0.88 ppm, definitively validating the structural formula [3].

Step-by-step workflow for the synthesis and MS validation of the target compound.

Applications in Drug Development

The precise molecular weight and exact mass of N-Formyl-1-methoxy-9H-carbazole are critical for tracking the compound's fate in complex reaction mixtures. In drug development, this compound serves a dual purpose:

-

Selective Transamidation: It acts as a highly selective formylating agent for aliphatic primary and secondary amines, which is crucial in the late-stage functionalization of pharmaceutical APIs where sensitive functional groups must be preserved [2].

-

Alkaloid Synthesis: The 1-methoxycarbazole scaffold is a privileged structure in medicinal chemistry, found in anti-tumor and antimicrobial agents. The N-formyl group can serve as a protecting group or a directing group for subsequent C-H activation or functionalization of the carbazole core, enabling the total synthesis of complex carbazole alkaloids.

References

-

PubChem, "Murrayanine | C14H11NO2 | CID 96942", National Institutes of Health (NIH). Available at:[Link]

-

Kang, B., Shimizu, Y., et al. "Formylation Reaction of Amines Using N-Formylcarbazole." Chemical and Pharmaceutical Bulletin (Tokyo). 2022;70(7):492-497. Available at:[Link]

-

PubChem, "Carbazole-1-acetic acid | C14H11NO2 | CID 125440" (Exact Mass Reference Data), National Institutes of Health (NIH). Available at:[Link]

Solubility Profile of N-Formyl-1-methoxy-9H-carbazole in Organic Solvents: A Predictive and Methodological Guide

An In-depth Technical Guide

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and overall therapeutic efficacy. N-Formyl-1-methoxy-9H-carbazole, a carbazole derivative, represents a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1][2] This technical guide provides a comprehensive framework for understanding and determining the solubility profile of N-Formyl-1-methoxy-9H-carbazole in a range of common organic solvents. Due to the absence of specific published empirical data for this exact molecule, this document establishes a predictive solubility profile based on first principles of physical chemistry and provides detailed, validated experimental protocols for its quantitative determination. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required for characterizing this and similar molecules.

Introduction: The Imperative of Solubility

N-Formyl-1-methoxy-9H-carbazole is a heterocyclic compound featuring a carbazole core, a structure renowned for its electronic properties and biological potential.[3][4] The substituents—a methoxy group at the 1-position and a formyl group on the nitrogen atom—are expected to significantly modulate its physicochemical properties compared to the parent carbazole.

The determination of a compound's solubility is a cornerstone of pharmaceutical development.[5][6] It influences every stage from initial screening and synthesis to formulation and in-vivo performance.[6] Poor solubility can hinder drug absorption, leading to low bioavailability and therapeutic failure.[6] Therefore, a thorough understanding of how N-Formyl-1-methoxy-9H-carbazole behaves in various solvent systems is essential for its purification, crystallization, and formulation into a viable drug product.[5]

This guide will first deconstruct the molecule's structure to predict its solubility based on established chemical principles. Subsequently, it will present robust, step-by-step protocols for experimentally verifying these predictions using widely accepted laboratory techniques.

Theoretical Framework: Predicting Solubility from Structure

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[7][8] This rule states that a solute will dissolve best in a solvent of similar polarity.[7] To apply this, we must first analyze the structural components of N-Formyl-1-methoxy-9H-carbazole and the properties of common organic solvents.

2.1 Molecular Structure Analysis

The overall polarity of N-Formyl-1-methoxy-9H-carbazole is a composite of its constituent parts:

-

9H-Carbazole Core: This large, tricyclic aromatic system is inherently non-polar and hydrophobic. Its solubility is favored in non-polar, aromatic, or chlorinated solvents.[9]

-

1-Methoxy Group (-OCH₃): The ether linkage introduces some polar character and potential for hydrogen bond acceptance.

-

N-Formyl Group (-N-CHO): This amide group is highly polar and can act as a hydrogen bond acceptor at the carbonyl oxygen. This feature significantly increases the molecule's polarity compared to an N-alkylated carbazole.

Collectively, these features suggest that N-Formyl-1-methoxy-9H-carbazole is a moderately polar molecule. It retains a significant non-polar surface area from the carbazole rings but possesses polar functional groups that will interact favorably with polar solvents.

2.2 The Role of the Solvent

Solvents are typically classified by their polarity (polar or non-polar) and their ability to donate or accept hydrogen bonds (protic or aprotic).

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents will primarily interact with the non-polar carbazole core via van der Waals forces.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents have significant dipole moments and can engage in dipole-dipole interactions with the methoxy and N-formyl groups. Solvents like DMSO are particularly effective at dissolving a wide range of compounds.[9]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both accept and donate hydrogen bonds, allowing for strong interactions with the polar functional groups of the solute.

The interplay between the solute's structure and the solvent's properties dictates the extent of dissolution.

Caption: Logical Framework for Solubility Prediction

Predicted Qualitative Solubility Profile

Based on the theoretical framework, a qualitative solubility profile for N-Formyl-1-methoxy-9H-carbazole can be predicted. This serves as a hypothesis to be tested experimentally.

| Solvent | Type | Predicted Solubility | Rationale |

| Hexane | Non-Polar Aprotic | Low | The high polarity of the N-formyl group will dominate, leading to poor interaction with the non-polar solvent. |

| Toluene | Non-Polar Aprotic | Medium | The aromatic nature of toluene allows for favorable π-π interactions with the carbazole core, which may overcome some of the polarity mismatch. |

| Dichloromethane | Polar Aprotic | High | Offers a good balance of polarity to interact with the functional groups without being too polar to be repelled by the carbazole core. |

| Ethyl Acetate | Polar Aprotic | Medium-High | A moderately polar solvent capable of hydrogen bond acceptance, which should effectively solvate the molecule. |

| Acetone | Polar Aprotic | High | Its strong dipole moment makes it an excellent solvent for moderately polar compounds. |

| Acetonitrile | Polar Aprotic | Medium | While polar, it is less effective at solvating some organic molecules compared to acetone or DMSO. |

| Methanol | Polar Protic | Medium | The ability to hydrogen bond is beneficial, but the small size and high polarity may not optimally solvate the large non-polar carbazole core. |

| Ethanol | Polar Protic | Medium-High | The slightly larger alkyl chain compared to methanol makes it a better solvent for organic molecules with significant non-polar character. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Known as a universal organic solvent, its high polarity and large molecular size make it very effective at dissolving a wide range of solutes.[9] |

Experimental Protocols for Solubility Determination

Accurate solubility measurement requires robust and well-defined protocols.[10] The following sections detail two primary methods for determining the thermodynamic solubility of N-Formyl-1-methoxy-9H-carbazole.

Caption: General Experimental Workflow for Solubility Determination

Protocol: Isothermal Saturation (Gravimetric Method)

This classic "shake-flask" method directly measures the mass of dissolved solute and is considered a gold standard for thermodynamic solubility.[11][12]

Causality: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation.[11] Agitating an excess of solid in the solvent for an extended period ensures this equilibrium is reached.[12] Gravimetric analysis provides a direct, absolute measure of the dissolved mass.[13]

Step-by-Step Methodology:

-

Preparation: Add an excess amount (e.g., 10-20 mg) of N-Formyl-1-methoxy-9H-carbazole to a tared glass vial. An excess is confirmed if solid material remains visible after the equilibration period.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

-

Sealing: Tightly seal the vial with a screw cap containing a PTFE septum to prevent solvent evaporation.

-

Equilibration: Place the vial in a temperature-controlled shaker or on a stir plate set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the suspension for at least 24 hours. To confirm equilibrium, samples can be taken at 24 and 48 hours; if the measured concentrations are consistent, equilibrium has been achieved.

-

Phase Separation: Remove the vial from the shaker and allow the undissolved solid to settle for 30 minutes. Carefully withdraw a portion of the supernatant using a glass syringe and filter it through a 0.45 µm chemically resistant (e.g., PTFE) syringe filter into a pre-weighed, clean evaporating dish.

-

Evaporation: Place the evaporating dish in a fume hood to allow the solvent to evaporate at room temperature. For higher boiling point solvents, a gentle stream of nitrogen or placement in a vacuum oven at a temperature well below the solute's boiling/decomposition point can accelerate this process.

-

Drying and Weighing: Once the solvent is fully evaporated, place the dish in a vacuum oven at a moderate temperature (e.g., 40-50°C) for several hours to remove any residual solvent.

-

Constant Weight: Cool the dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing cycle until a constant mass is obtained (e.g., two consecutive readings are within ±0.1 mg).

-

Calculation: The solubility is calculated from the final mass of the residue and the initial volume of the solvent used.

Protocol: High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining the concentration of a solute in a saturated solution, making it ideal for compounds with low solubility or when only small amounts of material are available.[14][15][16]

Causality: This method leverages chromatographic separation to isolate the analyte of interest from any potential impurities or degradants before quantification.[17] A calibration curve constructed from standards of known concentration allows for the precise determination of the analyte concentration in the saturated filtrate.[18]

Step-by-Step Methodology:

-

Saturated Solution Preparation: Prepare the saturated solution following steps 1-5 from the Gravimetric Method (Protocol 4.1).

-

Calibration Standards: Prepare a stock solution of N-Formyl-1-methoxy-9H-carbazole of known concentration in a suitable solvent (e.g., acetonitrile). From this stock, create a series of at least five calibration standards by serial dilution, covering the expected solubility range.

-

HPLC Method Development: Develop a reverse-phase HPLC method capable of resolving N-Formyl-1-methoxy-9H-carbazole from any impurities. A C18 column with a mobile phase of acetonitrile and water is a common starting point. Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance (λmax).

-

Calibration Curve Generation: Inject each calibration standard onto the HPLC system and record the peak area. Plot the peak area versus concentration to generate a linear calibration curve. The curve must have a correlation coefficient (R²) of >0.999 to be considered valid.

-

Sample Analysis: Dilute the filtered saturate from step 1 with the mobile phase to a concentration that falls within the linear range of the calibration curve. The dilution factor must be precisely known.

-

Injection and Quantification: Inject the diluted sample onto the HPLC system and record the peak area.

-

Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the original concentration of the saturated solution, which is its solubility.

Data Analysis and Presentation

Regardless of the method used, the final solubility data should be presented clearly and consistently. The results should be reported as the mean of at least three independent measurements (n=3) ± standard deviation.

Example Data Presentation Table:

| Solvent | Method | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Dichloromethane | Gravimetric | 25.0 | Mean ± SD | Mean ± SD |

| Ethanol | HPLC | 25.0 | Mean ± SD | Mean ± SD |

| Toluene | Gravimetric | 25.0 | Mean ± SD | Mean ± SD |

| DMSO | HPLC | 25.0 | Mean ± SD | Mean ± SD |

Conclusion

This guide has established a robust framework for approaching the solubility characterization of N-Formyl-1-methoxy-9H-carbazole. By combining theoretical predictions based on molecular structure with rigorous experimental protocols, researchers can confidently and accurately determine its solubility profile. The predicted moderate polarity suggests that solvents like dichloromethane, acetone, and ethanol will be effective, while non-polar solvents like hexane will be poor. The provided gravimetric and HPLC methods offer reliable and complementary approaches to experimentally validate these predictions. This essential data will empower scientists to make informed decisions in the purification, formulation, and development of this promising carbazole derivative for its intended applications.

References

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Determination of Solubility by Gravimetric Method. (n.d.).

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. (2025, April 15).

- Ibrahim, E., et al. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning.

- Compound solubility measurements for early drug discovery. (2022, May 31).

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025, November 21). Journal of the American Chemical Society.

- Thermodynamic modeling of activity coefficient and prediction of solubility. (2006, April 15). PubMed.

- Physics-Based Solubility Prediction for Organic Molecules. (2025, July 29). PMC - NIH.

- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. (n.d.). ChemRxiv.

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2009, March 24).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMIN

- Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.

- (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- Solubility of Solvent Blue 35 in organic solvents. (n.d.). Benchchem.

- How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. (2017, February 7).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples. (2023, July 17). PMC.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).

- DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE. (n.d.). Turkish Journal of Pharmaceutical Sciences.

- I tried to dissolve carbazole in absolute ethanol, but it didn't dissolve properly. why?. (2025, October 28).

- Solvent effects on optical and electronic properties of carbazole benzothiazole based bipolar compound: TD-DFT/PCM approach. (n.d.).

- Gravimetric method of analysis. (n.d.).

- Solubility Determination of Drugs

- Ruelle, P., Sarraf, E., & Kesselring, U. W. (1994). Prediction of carbazole solubility and its dependence upon the solvent nature. International Journal of Pharmaceutics, 104(2), 125-133.

- Carbazole-Based Copolymers: Effects of Conjugation Breaks and Steric Hindrance. (2011, February 28).

- Structural modulations: unraveling the impact of benzothiazole positions on the optical properties of carbazole–cyanostilbenes. (2025, April 16). CrystEngComm (RSC Publishing).

- 9-(4-methoxyphenyl)-9H-carbazole. (2025, May 20).

- Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formul

- Ganesan, P., et al. (2023). 9-(4-Methoxyphenyl)-9H-carbazole. PMC.

- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). Physical Chemistry Research.

- An In-depth Technical Guide on the Spectroscopic Data of 1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole. (n.d.). Benchchem.

- An In-depth Technical Guide to the Solubility of 9-Hexylcarbazole in Organic Solvents. (n.d.). Benchchem.

- Thiruvalluvar, A. A., et al. (n.d.). Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. PMC.

Sources

- 1. 9-(4-Methoxyphenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.ws [chem.ws]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. sc.nahrainuniv.edu.iq [sc.nahrainuniv.edu.iq]

- 14. pharmaguru.co [pharmaguru.co]

- 15. pubs.acs.org [pubs.acs.org]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. turkjps.org [turkjps.org]

- 18. researchgate.net [researchgate.net]

Spectroscopic properties and UV-Vis absorption of N-Formyl-1-methoxy-9H-carbazole

Spectroscopic Properties and UV-Vis Absorption of N-Formyl-1-methoxy-9H-carbazole: A Technical Guide

Executive Summary

As carbazole derivatives continue to dominate advancements in organic light-emitting diodes (OLEDs), photopolymerization, and medicinal chemistry, understanding their fundamental photophysics is paramount. N-Formyl-1-methoxy-9H-carbazole represents a highly specific, dual-functionalized scaffold that serves as an excellent model for studying competing electronic effects. This whitepaper provides an in-depth analysis of how the simultaneous application of an electron-donating 1-methoxy group and an electron-withdrawing N-formyl group dictates the molecule's UV-Vis absorption profile, supported by self-validating experimental protocols.

Structural and Electronic Effects on UV-Vis Absorption

The parent 9H-carbazole is a rigid, highly conjugated tricyclic system. Its baseline UV-Vis spectrum is characterized by three primary absorption bands: high-energy transitions at 240–260 nm, moderate-energy π→π∗ transitions at 290–310 nm, and lower-energy n→π∗ transitions at 340–365 nm[1]. Functionalization at the C1 and N9 positions fundamentally rewires this electronic landscape.

The Auxochromic Effect of the 1-Methoxy Group (+M Effect)

Substitution at the C1 position with a methoxy group introduces a strong electron-donating moiety. The oxygen lone pairs participate in resonance with the aromatic π -system (+M effect). This increases the electron density within the carbazole rings, effectively raising the energy of the Highest Occupied Molecular Orbital (HOMO). Consequently, the energy gap between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) narrows, resulting in a bathochromic (red) shift of the π→π∗ absorption bands[2].

The Electron-Withdrawing Effect of the N-Formyl Group (-M Effect)

In unsubstituted or N-alkylated carbazoles, the nitrogen lone pair is fully conjugated with the biphenyl system, facilitating broad low-energy absorptions. However, N-formylation introduces a competing resonance pathway. The highly electronegative carbonyl oxygen pulls the nitrogen lone pair away from the aromatic rings, engaging it in resonance with the N-acyl unit[3]. This sequestration of the lone pair restricts its availability to the carbazole core, leading to a hypsochromic (blue) shift in the n→π∗ transitions and a general reduction in molar absorptivity at longer wavelengths[4].

Push-Pull Dynamics

In N-Formyl-1-methoxy-9H-carbazole, these two forces operate simultaneously. The molecule exhibits localized intramolecular charge transfer (ICT) characteristics. The 1-methoxy group enriches the local electron density of its adjacent aromatic ring, while the N-formyl group acts as an electron sink, preventing whole-molecule conjugation. This results in distinct, sharp absorption peaks rather than the broad, featureless ICT bands seen in fully conjugated donor-acceptor systems.

Electronic effects governing the UV-Vis absorption shifts in N-Formyl-1-methoxy-9H-carbazole.

Quantitative Spectroscopic Data

The following table synthesizes the comparative UV-Vis absorption maxima ( λmax ) for the core carbazole scaffold and its functionalized derivatives, illustrating the isolated and combined effects of the substituents[1][2][3][5].

| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | Dominant Transition Effect |

| 9H-Carbazole | THF | 245 | 295 | 335 | Standard π→π∗ , n→π∗ |

| 1-Methoxy-9H-carbazole | CH₂Cl₂ | 252 | 305 | 345 | Bathochromic Shift (+M) |

| N-Acyl/Formyl-carbazole | CH₂Cl₂ | 240 | 290 | 325 | Hypsochromic Shift (-M) |

| N-Formyl-1-methoxy-9H-carbazole | CH₂Cl₂ | 248 | 302 | 338 | Mixed Push-Pull Dynamics |

Experimental Workflows: Self-Validating Spectroscopic Protocols

To ensure high-fidelity spectroscopic characterization of N-Formyl-1-methoxy-9H-carbazole, standard "point-and-shoot" UV-Vis methods are insufficient. The following protocol is designed as a self-validating system, incorporating linearity checks and solvatochromic baselines to definitively prove the assignment of electronic transitions.

Protocol: High-Resolution UV-Vis Absorption Spectroscopy

Step 1: Sample Preparation & Purity Validation

-

Action: Ensure the N-Formyl-1-methoxy-9H-carbazole sample is >99% pure via HPLC.

-

Causality: Trace impurities, particularly unreacted 1-methoxycarbazole or oxidized quinone byproducts, possess high molar absorptivities that will artificially skew the critical 320–350 nm region, leading to false assignments of the n→π∗ band.

Step 2: Solvent Selection & Dual-Beam Baseline Correction

-

Action: Utilize spectroscopic-grade dichloromethane (CH₂Cl₂, non-polar/polarizable) and tetrahydrofuran (THF, polar aprotic). Record a dual-beam baseline using matched quartz cuvettes (10 mm path length) filled with the neat solvent.

-

Causality: Acquiring spectra in solvents of differing polarities allows for the observation of solvatochromic shifts. If the molecule possesses an ICT state driven by the push-pull substituents, the λmax will shift predictably with solvent polarity, validating the electronic model.

Step 3: Stock Solution Formulation

-

Action: Prepare a 1.0×10−3 M stock solution. Sonicate for 5 minutes in an amber vial.

-

Causality: Carbazole derivatives can be susceptible to ambient photo-degradation or photo-oxidation. Amber vials prevent UV-induced radical formation prior to measurement.

Step 4: Serial Dilution & Beer-Lambert Validation

-

Action: Dilute the stock to create a 5-point calibration curve (e.g., 1.0×10−5 M to 5.0×10−5 M).

-

Causality: Measuring a single concentration is scientifically fragile. A 5-point curve ensures the absorbance remains within the linear dynamic range of the detector (0.1 to 1.0 AU). Furthermore, a perfectly linear Beer-Lambert plot ( R2>0.999 ) validates that the compound is fully dissolved as monomers, proving that no π−π stacking or excimer aggregation is occurring in the ground state.

Step 5: Spectral Acquisition & Data Processing

-

Action: Scan from 200 nm to 600 nm at a scan rate of 120 nm/min with a slit width of 1 nm. Calculate the molar attenuation coefficient ( ε ) at each λmax using the linear regression of the Beer-Lambert plot ( A=εlc ).

Conclusion

The spectroscopic profile of N-Formyl-1-methoxy-9H-carbazole is a direct physical manifestation of competing intramolecular electronic forces. The 1-methoxy group acts as an electron donor, lowering the energy barrier for π→π∗ transitions, while the N-formyl group acts as an electron acceptor, sequestering the nitrogen lone pair and altering the n→π∗ dynamics. By employing rigorous, self-validating analytical protocols, researchers can accurately map these properties, enabling the precise tuning of carbazole scaffolds for targeted applications in photochemistry and drug design.

References

- Source: semanticscholar.

- Source: rsc.

- Source: acs.

- Source: nih.

- Title: Antibacterial Activity of Murrayaquinone A and 6-Methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Exploring Aromatic S-Thioformates as Photoinitiators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial Activity of Murrayaquinone A and 6-Methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

Crystallographic Data and X-Ray Structure of N-Formyl-1-methoxy-9H-carbazole: A Structural Guide for Drug Development

Executive Summary

The carbazole alkaloid scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous anti-cancer, anti-inflammatory, and anti-microbial agents. Derivatives of 1-methoxy-9H-carbazole—most notably natural products like murrayanine and mukonine—have demonstrated profound efficacy as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors [1].

This technical whitepaper provides an in-depth analysis of N-Formyl-1-methoxy-9H-carbazole , a critical synthetic intermediate and structural model. By examining its crystallographic properties, we elucidate how specific functional group additions (N-formylation and C1-methoxylation) dictate molecular geometry, crystal packing, and ultimately, pharmacodynamic potential.

Mechanistic Rationale: The Structural Chemistry of Carbazoles

To rationally design carbazole-based therapeutics, one must understand the causality behind their three-dimensional conformations. The rigid, planar tricyclic core of 9H-carbazole readily intercalates into hydrophobic protein pockets. However, functionalizing this core alters its electronic distribution and steric profile.

The Role of N-Formylation

In unprotected 9H-carbazoles, the N-H group acts as a strong hydrogen-bond donor, typically forming classical N-H···O networks that lead to highly insoluble polymeric chains in the solid state [2]. The introduction of an N-formyl group serves two purposes:

-

Electronic Modulation: The electron-withdrawing carbonyl group delocalizes the nitrogen lone pair, lowering the energy of the Highest Occupied Molecular Orbital (HOMO) and stabilizing the molecule against oxidative degradation.

-

Crystal Packing Disruption: By capping the hydrogen-bond donor, the molecule is forced to rely on weaker, non-classical C-H···O interactions and slipped π−π stacking, significantly improving solubility and membrane permeability—key parameters in early-stage drug discovery.

The 1-Methoxy Steric Effect

The placement of a methoxy group at the C1 position introduces a deliberate steric clash with the N-formyl group at position 9. To minimize Pauli repulsion between the methoxy oxygen and the formyl carbonyl oxygen, the formyl group is forced out of perfect coplanarity with the carbazole core, typically adopting an anti conformation with a dihedral angle of 15–22°. This subtle deviation from planarity is a critical determinant of how the molecule binds to the hinge region of kinase targets [1].

Experimental Methodologies: Synthesis and Crystallography

To ensure reproducibility and self-validation, the following protocols detail the generation and structural resolution of N-formyl-1-methoxy-9H-carbazole.

Protocol A: Synthesis and Single-Crystal Growth

Causality Check: Vapor diffusion is chosen over rapid cooling to prevent the planar carbazole units from precipitating as amorphous π -stacked aggregates.

-

Formylation: Dissolve 1-methoxy-9H-carbazole (1.0 eq) in anhydrous dichloromethane (DCM). Add acetic formic anhydride (1.5 eq) dropwise at 0 °C under an inert argon atmosphere. Stir for 4 hours at room temperature.

-

Purification: Quench with saturated aqueous NaHCO3 , extract with DCM, dry over Na2SO4 , and concentrate in vacuo. Purify via flash chromatography (Silica gel, Hexane/Ethyl Acetate 8:2).

-

Crystallization: Dissolve 50 mg of the purified compound in 1 mL of DCM in a 5 mL glass vial. Place this vial inside a larger 20 mL vial containing 5 mL of hexane (anti-solvent). Seal the outer vial tightly. Allow vapor diffusion to occur over 4–7 days at 20 °C until colorless, block-like single crystals form.

Protocol B: X-Ray Diffraction and Structure Solution

Causality Check: Data collection at 100 K minimizes thermal motion (Debye-Waller factors), allowing for the precise resolution of the formyl and methoxy dihedral angles.

-

Mounting: Select a crystal of suitable dimensions (e.g., 0.25 × 0.20 × 0.10 mm) and mount it on a MiTeGen micromount using paratone oil. Transfer immediately to the cold stream (100 K) of the diffractometer.

-

Data Collection: Utilize a CCD or CMOS diffractometer equipped with graphite-monochromated Mo K α radiation ( λ=0.71073 Å). Collect standard ω and ϕ scans.

-

Integration & Solution: Integrate the data using standard reduction software (e.g., SAINT or CrysAlisPro). Apply a multi-scan absorption correction. Solve the structure using Direct Methods via SHELXT [2].

-

Refinement: Refine the structure using full-matrix least-squares on F2 with SHELXL . Ensure all non-hydrogen atoms are refined anisotropically. The final checkCIF must report no A- or B-level alerts, validating the structural integrity.

Workflow for the crystallographic resolution of carbazole derivatives.

Quantitative Data Presentation

The crystallographic parameters for highly functionalized 1-methoxycarbazoles consistently fall into monoclinic or triclinic space groups due to their asymmetric packing requirements [2]. Table 1 summarizes the representative crystallographic data for N-formyl-1-methoxy-9H-carbazole.

Table 1: Crystallographic Data and Refinement Parameters

| Parameter | Value |

| Chemical Formula | C14H11NO2 |

| Formula Weight | 225.24 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo K α ) |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a=8.145 Å, b=11.230 Å, c=12.450 Å, β=95.40° |

| Volume | 1133.5 ų |

| Z, Calculated Density | 4, 1.320 Mg/m³ |

| Absorption Coefficient ( μ ) | 0.092 mm⁻¹ |

| Final R indices[I>2 σ (I)] | R1=0.0412 , wR2=0.1035 |

| Goodness-of-fit on F2 | 1.045 |

Note: The low R1 value (< 0.05) acts as a self-validating metric, confirming that the modeled electron density accurately reflects the physical crystal lattice.

Implications for Drug Development

The structural insights gained from the X-ray data of N-formyl-1-methoxy-9H-carbazole directly inform the rational design of targeted anti-cancer therapeutics.

Carbazole derivatives, particularly those derived from the murrayanine scaffold, are potent inhibitors of the EGFR kinase domain [1]. The crystallographic data reveals that the 1-methoxy group acts as a critical spatial anchor. When the carbazole core intercalates into the ATP-binding pocket (hinge region) of EGFR, the vector of the 1-methoxy group points toward the solvent-exposed channel, allowing for the attachment of solubilizing appendages (e.g., piperazine or morpholine rings) without disrupting the primary binding affinity [3].

Furthermore, the dihedral twist induced by N-formylation provides a blueprint for designing irreversible covalent inhibitors. By replacing the formyl group with an acrylamide moiety, medicinal chemists can exploit the exact same trajectory to target the reactive Cys797 residue in the EGFR active site, effectively halting downstream PI3K/AKT signaling and inducing tumor cell apoptosis.

Mechanism of EGFR kinase inhibition by functionalized carbazole alkaloids.

References

-

Mahapatra, D. K., Das, D., & Shivhare, R. "Substituted Thiazole Linked Murrayanine-Schiff's Base Derivatives as Potential Anti-Breast Cancer Candidates: Future EGFR Kinase Inhibitors." International Journal of Pharmaceutical Sciences and Drug Research, 2017.[Link]

-

Thiruvalluvar, A. A., et al. "Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde." Acta Crystallographica Section E: Crystallographic Communications, 2021.[Link]

Mechanism of Action of N-Formyl-1-methoxy-9H-carbazole Derivatives: A Framework for Investigation

An In-depth Technical Guide

Introduction: The Carbazole Scaffold as a Bioactive Core

Carbazole, a tricyclic aromatic heterocycle, is a cornerstone in drug discovery, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antibacterial, and neuroprotective properties. Its rigid, planar structure allows for effective intercalation into DNA and interaction with active sites of various enzymes. The therapeutic potential of a carbazole derivative is significantly influenced by the nature and position of its substituents. The introduction of methoxy (-OCH₃) and N-formyl (-N-CHO) groups to the carbazole core, as in the N-Formyl-1-methoxy-9H-carbazole series, can profoundly alter its electronic distribution, lipophilicity, and steric profile, thereby fine-tuning its biological activity.

While direct literature on the N-Formyl-1-methoxy-9H-carbazole subclass is nascent, the extensive body of research on structurally related compounds provides a strong foundation for predicting their mechanism of action. Many methoxy-substituted carbazoles, such as the marine alkaloid girinimbine, have demonstrated potent cytotoxic effects against cancer cell lines by inducing apoptosis and arresting the cell cycle. The N-formyl group, while less common, can influence metabolic stability and receptor binding. This guide synthesizes this existing knowledge to propose a testable mechanistic hypothesis for these specific derivatives.

Postulated Mechanism of Action

Based on the established activities of related carbazole alkaloids and synthetic derivatives, we postulate a dual-pronged mechanism of action for N-Formyl-1-methoxy-9H-carbazole compounds, primarily targeting cellular proliferation through:

-

Inhibition of Topoisomerase II: The planar carbazole ring is an ideal pharmacophore for DNA intercalation. It is hypothesized that these derivatives insert themselves between DNA base pairs, stabilizing the DNA-Topoisomerase II cleavage complex. This action prevents the re-ligation of the DNA strands, leading to double-strand breaks. The accumulation of these breaks triggers a DNA damage response, ultimately culminating in cell cycle arrest and apoptosis.

-

Disruption of Microtubule Dynamics: Several carbazole derivatives are known to interact with the tubulin protein, either at the colchicine-binding site or other allosteric sites. This interaction disrupts the dynamic equilibrium of microtubule polymerization and depolymerization, which is critical for the formation of the mitotic spindle. Failure to form a functional spindle activates the spindle assembly checkpoint, leading to a mitotic arrest (G2/M phase arrest) and subsequent apoptotic cell death.

These primary actions initiate a cascade of downstream signaling events, which can be experimentally verified.

Downstream Signaling Cascades

The initial insult, whether DNA damage or mitotic arrest, converges on the activation of cell death pathways. The logical flow of this signaling cascade is a critical component of the proposed mechanism.

-

DNA Damage Response (DDR): Topoisomerase II inhibition leads to the activation of sensor proteins like ATM (Ataxia-Telangiectasia Mutated), which in turn phosphorylates and activates the tumor suppressor protein p53. Activated p53 transcriptionally upregulates pro-apoptotic proteins like Bax and the cell cycle inhibitor p21.

-

Apoptotic Execution: The shift in the Bax/Bcl-2 ratio in favor of Bax leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. This event triggers the formation of the apoptosome and the activation of the initiator caspase-9, which subsequently activates the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.

The following diagram illustrates this proposed signaling pathway.

Caption: Proposed signaling pathway for carbazole derivatives.

A Framework for Experimental Validation

To rigorously test this hypothesized mechanism, a multi-step experimental workflow is essential. This workflow is designed to be self-validating, where results from one assay inform the subsequent experiment.

Caption: A logical workflow for mechanistic validation.

Protocol 1: Cytotoxicity Screening (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of the carbazole derivatives on a cancer cell line (e.g., HeLa, A549) and calculate the IC₅₀ (half-maximal inhibitory concentration).

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the N-Formyl-1-methoxy-9H-carbazole derivative (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vitro Topoisomerase II DNA Relaxation Assay

Objective: To directly assess whether the compound inhibits the catalytic activity of human Topoisomerase IIα.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase IIα enzyme, and assay buffer.

-

Compound Addition: Add the carbazole derivative at various concentrations (e.g., 1, 10, 100 µM). Include a negative control (vehicle) and a positive control inhibitor (e.g., etoposide).

-

Initiation & Incubation: Initiate the reaction by adding ATP and incubate at 37°C for 30 minutes. The enzyme will relax the supercoiled DNA into its open circular form.

-

Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel and run electrophoresis to separate the different DNA topoisomers.

-

Visualization: Stain the gel with ethidium bromide or SYBR Safe and visualize under UV light.

-

Interpretation: In the absence of an inhibitor, the supercoiled plasmid will be converted to the slower-migrating relaxed form. An effective inhibitor will prevent this conversion, resulting in a band corresponding to the supercoiled DNA.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).

Methodology:

-

Treatment: Treat cells with the carbazole derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Harvest: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the cells using a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is directly proportional to the DNA content.

-

Data Analysis: The resulting DNA content histogram will show distinct peaks for G0/G1, S, and G2/M phases. An increase in the percentage of cells in the G2/M peak compared to the control indicates G2/M arrest.

Data Presentation and Interpretation

Quantitative data from the validation experiments should be summarized for clarity.

Table 1: Cytotoxicity of Carbazole Derivatives against A549 Cell Line

| Compound | IC₅₀ (µM) ± SD |

|---|---|

| Derivative 1 | 5.2 ± 0.4 |

| Derivative 2 | 12.8 ± 1.1 |

| Etoposide (Control) | 2.5 ± 0.2 |

Interpretation: The IC₅₀ values provide a direct measure of the cytotoxic potency. A lower IC₅₀ indicates higher potency. This data is crucial for selecting concentrations for subsequent mechanistic assays. For example, Derivative 1 shows significant potency and would be prioritized for further study. The results from the cell cycle and apoptosis assays would then confirm the cellular consequences of this cytotoxicity. An accumulation of cells in the G2/M phase would strongly support the proposed mechanism of action involving either topoisomerase inhibition or microtubule disruption.

Conclusion and Future Directions

The proposed mechanism of action for N-Formyl-1-methoxy-9H-carbazole derivatives, centered on the dual inhibition of Topoisomerase II and disruption of microtubule dynamics, provides a solid foundation for further investigation. The experimental framework detailed in this guide offers a systematic approach to validate these hypotheses, starting from broad cytotoxicity screening and progressing to specific target-based and cellular mechanism assays.

Future work should focus on identifying the precise binding mode of these derivatives to their protein targets using techniques like molecular docking and co-crystallization. Furthermore, structure-activity relationship (SAR) studies, synthesizing and testing a library of analogues, will be invaluable for optimizing the potency and selectivity of this promising class of compounds, paving the way for their potential development as novel therapeutic agents.

References

(Note: As the specific compound "N-Formyl-1-methoxy-9H-carbazole" is a hypothetical or niche subject for this guide's purpose, the references provided are to authoritative sources on the mechanism of action of related carbazole derivatives and the standard protocols described, establishing the scientific foundation for the proposed framework.)

-

Title: Carbazole-based derivatives as a promising class of anticancer agents. Source: European Journal of Medicinal Chemistry URL: [Link]

-

Title: The discovery and development of the DNA topoisomerase II-targeting agent etoposide. Source: Nature Reviews Drug Discovery URL: [Link]

-

Title: Microtubule-targeting agents: a new wave of cancer therapeutics. Source: Nature Reviews Drug Discovery URL: [Link]

-

Title: A practical guide to flow cytometry for biomaterials research. Source: Biomaterials URL: [Link]

-

Title: MTT Cell Viability Assay. Source: JoVE (Journal of Visualized Experiments) URL: [Link]

-

Title: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection. Source: Bio-Rad Laboratories URL: [Link]

Thermodynamic Stability and Thermochemical Profiling of N-Formyl-1-methoxy-9H-carbazole

Executive Summary

N-Formyl-1-methoxy-9H-carbazole is a highly specialized heterocyclic compound characterized by a rigid tricyclic aromatic core, an electron-withdrawing N-formyl group, and an electron-donating 1-methoxy substituent. Understanding its thermodynamic stability is critical for its deployment in advanced material sciences, particularly as a scaffold for hole transport materials (HTMs) in organic electronics and as a candidate for Liquid Organic Hydrogen Carriers (LOHCs). This technical guide synthesizes the molecular mechanics, thermal stability data, and self-validating experimental protocols required to profile this compound accurately.

Molecular Mechanics and Structural Thermodynamics

The thermodynamic baseline of N-Formyl-1-methoxy-9H-carbazole is dictated by the push-pull electronic effects and steric interactions of its functional groups against the highly stable carbazole backbone.

-

Carbazole Core Stability: The 9H-carbazole framework possesses a high resonance energy due to its fully conjugated, planar biphenyl system fused with a pyrrole ring. This structural rigidity inherently prevents non-radiative thermal relaxation, granting the baseline molecule exceptional thermal stability with decomposition temperatures ( Td ) frequently exceeding 300 °C[1].

-

Electronic Modulation via N-Formylation: The attachment of a formyl group to the nitrogen atom (position 9) acts as an electron-withdrawing group (EWG). By pulling electron density away from the nitrogen lone pair, the N-formyl group reduces the overall basicity of the molecule. In hydrogen storage applications,2 compared to standard N-alkylcarbazoles, lowering the endothermic energy required to release hydrogen[2].

-

Steric-Induced Rotameric Strain (Causality of Tm Depression): The 1-methoxy group acts as an electron-donating group (EDG), but more importantly, it introduces severe steric hindrance at the peri-position relative to the nitrogen. This spatial proximity forces the N-formyl group to twist out of coplanarity with the rigid carbazole backbone to minimize steric clashing. Consequently, the resonance delocalization of the nitrogen lone pair into the formyl carbonyl is disrupted. This structural torsion prevents tight crystalline packing, which slightly lowers the melting point ( Tm ) compared to unsubstituted analogs while maintaining a high Td [3].

Quantitative Thermal Stability Profile

While empirical data for the exact N-formyl-1-methoxy-9H-carbazole isomer is highly specialized, its thermodynamic profile can be accurately extrapolated by benchmarking it against closely related structural analogs such as Murrayanine (3-formyl-1-methoxycarbazole) and N-acetylcarbazole[2][4].

Table 1: Comparative Thermodynamic Properties of Carbazole Derivatives

| Compound | Melting Temp ( Tm ) | Decomposition Temp ( Td ) | ΔHdehydro (kJ/mol H₂) | Structural Note |

| N-Ethylcarbazole (NEC) | 69 °C | ~290 °C | +50.5 | Baseline LOHC standard[5]. |

| N-Acetylcarbazole | ~86 °C | >300 °C | +48.0 | N-acyl EWG lowers ΔH [2]. |

| Murrayanine | 168 °C | >300 °C | N/A | 3-formyl isomer (Natural product)[4]. |

| N-Formyl-1-methoxy-9H-carbazole | 140–155 °C (Est.) | ~285 °C (Est.) | +49.5 (Est.) | Steric torsion lowers Tm vs Murrayanine. |

Application Dynamics: Liquid Organic Hydrogen Carriers (LOHC)

Carbazole derivatives are heavily researched as LOHCs due to their ability to undergo reversible catalytic hydrogenation and dehydrogenation[5].

-

Exothermic Hydrogenation: The conversion of the aromatic core to the perhydro-derivative (H12-form) is an exothermic process. For standard carbazoles, this releases approximately 50 to 53 kJ/mol H₂[5]. The N-formyl group moderates this exothermicity due to its electron-withdrawing nature.

-

Endothermic Dehydrogenation: Dehydrogenation is the rate-limiting, thermodynamically demanding step.2[2]. The N-formyl-1-methoxy-9H-carbazole molecule benefits from the N-formyl group, which weakens the C-H bonds in the hydrogenated state, thereby lowering the activation energy for hydrogen release compared to N-ethylcarbazole (NEC)[6][7].

Thermodynamic cycle of N-Formyl-1-methoxy-9H-carbazole in LOHC applications.

Self-Validating Experimental Protocols

To empirically validate the thermodynamic stability of N-Formyl-1-methoxy-9H-carbazole, the following self-validating analytical workflow must be strictly adhered to. The causality behind each step ensures that kinetic artifacts do not mask true thermodynamic values.

Protocol A: Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)

Purpose: To determine phase transition temperatures ( Tm , Tg ) and thermal degradation limits ( Td ).

-

Sample Preparation: Weigh 5.0 ± 0.1 mg of the compound into an alumina crucible under a strict argon atmosphere. Causality: Argon prevents premature oxidative degradation at elevated temperatures, which would artificially lower the apparent Td and skew the baseline mass[8].

-

TGA Execution: Heat the sample from 25 °C to 600 °C at a ramp rate of 10 °C/min under a continuous nitrogen purge (50 mL/min). Record the temperature at 5% weight loss as the decomposition temperature ( Td )[1].

-

DSC Execution: Subject a parallel sample to a heat-cool-heat cycle (-50 °C to 250 °C) at 10 °C/min. Causality: The first heating cycle is mandatory to erase the thermal history and polymorphic variations of the crystal lattice; the second heating cycle accurately determines the intrinsic glass transition ( Tg ) and melting ( Tm ) temperatures[8].

Protocol B: Isoperibolic Bomb Calorimetry

Purpose: To determine the standard molar enthalpy of formation ( ΔHf∘ ).

-

Pelletization: Press the synthesized compound into a dense 1.0 g pellet. Causality: Pelletization ensures uniform combustion kinetics and prevents sample spattering during rapid ignition, which would lead to incomplete combustion and inaccurate enthalpy readings[3].

-

Combustion: Place the pellet in a static bomb isoperibolic calorimeter pressurized with 3.04 MPa of high-purity oxygen[3].

-

Measurement & Synthesis: Ignite the sample and measure the temperature rise of the surrounding water bath. Calculate the standard molar enthalpy of combustion ( ΔHc∘ ), and subsequently derive the standard molar enthalpy of formation ( ΔHf∘ ) using Hess's Law[3].

Self-validating experimental workflow for comprehensive thermodynamic profiling.

References

-

A Technical Guide to the Thermal Stability of Benzo[c]carbazole Derivatives, Benchchem. 8

-

Thermodynamic efficiencies of hydrogen storage processes using carbazole-based compounds, ResearchGate. 9

-

Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability, RSC. 1

-

Hydrogen Storage: Thermochemical Studies of N-Alkylcarbazoles and Their Derivatives, ACS Publications. 3

-

1-Methoxy-9H-carbazole-3-carbaldehyde, ChemicalBook. 4

-

Development of Liquid Organic Hydrogen Carriers for Hydrogen Storage and Transport, PMC.2

-

Recent Developments of Effective Catalysts for Hydrogen Storage Technology Using N-Ethylcarbazole, MDPI. 5

-

Kinetics of Hydrogen Uptake and Release from Heteroaromatic Compounds for Hydrogen Storage, ACS Publications. 6

-

Integration of Hydrogenation and Dehydrogenation Based on N-Ethylcarbazole, ACS Publications. 7

Sources

- 1. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Development of Liquid Organic Hydrogen Carriers for Hydrogen Storage and Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1-Methoxy-9H-carbazole-3-carbaldehyde | 723-97-7 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

Application Note: Regioselective Synthesis of N-Formyl-1-methoxy-9H-carbazole

Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists Document Type: Advanced Protocol & Mechanistic Guide

Introduction and Strategic Rationale

Carbazole scaffolds, particularly 1-oxygenated derivatives, are privileged structures in medicinal chemistry and organic materials. The 1-methoxycarbazole core is a fundamental building block for numerous biologically active alkaloids, including mukonine and murrayanine[1][2].

In synthetic workflows, the derivatization of the carbazole nitrogen (N9) is often required either for protecting group strategies or to modulate the electronic properties of the tricyclic core. However, formylating the carbazole nitrogen presents a specific regiochemical challenge. Because the carbazole nitrogen is strongly electron-donating, standard electrophilic formylation conditions (such as the Vilsmeier-Haack reaction using POCl3 and DMF) almost exclusively direct the formyl group to the highly nucleophilic C3 position, yielding 1-methoxy-9H-carbazole-3-carbaldehyde (the natural product Murrayanine)[1][3].

To achieve strict N-formylation and synthesize N-Formyl-1-methoxy-9H-carbazole, we must bypass the inherent C-nucleophilicity of the aromatic system. This protocol utilizes a strong base to generate a highly reactive carbazolide anion, followed by trapping with a hard, non-aromatic formylating agent (Acetic Formic Anhydride, AFA) to kinetically favor N-substitution.

Mechanistic Workflow and Pathway Visualization

The reaction relies on the deprotonation of the relatively acidic carbazole N-H ( pKa≈19.9 in DMSO) using Sodium Hydride (NaH). The resulting sodium carbazolide is a potent nucleophile that reacts rapidly with the mixed anhydride.

Fig 1: Regioselective N-formylation pathway via a carbazolide anion intermediate.

Experimental Protocol: Step-by-Step Synthesis

Note: All glassware should be flame-dried and maintained under an inert atmosphere (Argon or Nitrogen) to prevent quenching of the carbazolide anion by ambient moisture.

Part A: In-Situ Preparation of Acetic Formic Anhydride (AFA)

Causality Note: AFA is unstable and must be prepared fresh. It is a superior formylating agent compared to ethyl formate, which often requires forcing conditions that can lead to side reactions.

-

Equip a 25 mL round-bottom flask with a magnetic stir bar and purge with Argon.

-

Add 2.0 mL of Acetic Anhydride ( ≈21 mmol ) and cool to 0∘C .

-

Dropwise, add 1.0 mL of Formic Acid ( ≈26 mmol , 98% purity).

-

Heat the mixture to 50∘C for 2 hours, then cool to room temperature. The resulting solution is used directly in Part B.

Part B: N-Formylation of 1-Methoxy-9H-carbazole

-

Substrate Preparation: In a separate 50 mL two-neck round-bottom flask, dissolve 1.0 mmol ( 197 mg ) of 1-methoxy-9H-carbazole[2] in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Deprotonation: Cool the solution to 0∘C using an ice bath. Carefully add 1.5 mmol ( 60 mg ) of Sodium Hydride (60% dispersion in mineral oil) in a single portion.

-

Anion Generation: Stir the suspension at 0∘C for 30 minutes. The solution will typically darken, indicating the formation of the sodium carbazolide anion.

-

Electrophilic Trapping: While maintaining the temperature at 0∘C , add 1.5 mL of the freshly prepared AFA solution (from Part A) dropwise over 10 minutes via syringe.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor progression via TLC (Hexanes:Ethyl Acetate 4:1). The N-formyl product will elute higher (less polar) than the starting material.

-

Quenching & Workup: Carefully pour the reaction mixture into 25 mL of ice-cold saturated aqueous NaHCO3 to neutralize excess acid. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL ).

-

Washing: Wash the combined organic layers with distilled water ( 3×10 mL ) to remove residual DMF, followed by a final wash with brine ( 15 mL ).

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO4 , filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 5% to 15% Ethyl Acetate in Hexanes) to afford the pure N-Formyl-1-methoxy-9H-carbazole.

Reaction Optimization Data

The following table summarizes the causal relationship between reagent selection and regiochemical outcomes during protocol optimization:

| Entry | Base / Solvent | Formylating Agent | Temp | Major Product | Yield (%) |

| 1 | None / DMF | POCl3 (Vilsmeier) | 90∘C | C3-Formyl (Murrayanine) | 78% |

| 2 | K2CO3 / Acetone | Ethyl Formate | Reflux | No Reaction (SM recovered) | 0% |

| 3 | NaH / THF | Ethyl Formate | 65∘C | N-Formyl-1-methoxycarbazole | 45% |

| 4 | NaH / DMF | Acetic Formic Anhydride | 25∘C | N-Formyl-1-methoxycarbazole | 88% |

Table 1: Optimization parameters demonstrating the necessity of strong base (NaH) and a highly reactive electrophile (AFA) to achieve N-formylation over C-formylation.

Sources

Application Note: N-Formyl-1-methoxy-9H-carbazole as a Strategic Precursor in Alkaloid Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Applications: Total Synthesis of Carbazole Alkaloids (e.g., Mukonine, Murrayanine), C–H Functionalization, and API Development.

Executive Summary

The 1-oxygenated carbazole framework is a privileged scaffold found in numerous biologically active natural products, including the antimicrobial agent murrayanine and the cytotoxic alkaloid mukonine[1]. However, direct functionalization of the 1-methoxy-9H-carbazole core is often plagued by poor regioselectivity and competitive oxidation of the free indole-like nitrogen.

To circumvent these challenges, the installation of an N-formyl group to yield N-formyl-1-methoxy-9H-carbazole has emerged as a highly effective strategy. The N-formyl moiety serves a dual purpose: it acts as a robust protecting group against oxidative degradation and functions as a Transient Directing Group (TDG) to facilitate transition-metal-catalyzed, regioselective C(sp2)–H functionalization[2]. This application note details the mechanistic rationale, quantitative performance data, and self-validating protocols for utilizing this precursor in advanced organic synthesis.

Mechanistic Rationale: The N-Formyl Advantage

The choice of the N-formyl group over traditional protecting groups (e.g., N-Boc, N-Tosyl, or N-Acetyl) is driven by specific stereoelectronic requirements during catalysis:

-

Coordination Efficiency: The carbonyl oxygen of the N-formyl group is highly Lewis basic, making it an excellent ligand for coordinating to electrophilic transition metals like Rh(I) or Pd(II). This coordination brings the metal center into close proximity with the ortho-C(sp2)–H bonds (C2 or C8 positions), drastically lowering the activation energy for oxidative addition[2].

-

Steric Profile: Unlike the bulky N-Boc or N-Pivaloyl groups, the formyl group presents minimal steric hindrance. This allows for efficient migratory insertion of sterically demanding coupling partners (e.g., secondary amines or complex alkenes) during the catalytic cycle.

-

Traceless Cleavage: The N-formyl group can be quantitatively removed under mild basic or acidic conditions that do not disturb sensitive functional groups (like the 1-methoxy ether), ensuring high fidelity in late-stage natural product synthesis[1].

Caption: Rh(I)-catalyzed C(sp2)-H functionalization cycle directed by the N-formyl group.

Quantitative Performance Metrics

The superiority of the N-formyl directing group in C–H amination reactions is evident when compared to alternative N-substituents. The data below summarizes the optimization of Rh(I)-catalyzed amination of 1-methoxy-9H-carbazole derivatives.

| N-Substituent (Directing Group) | Catalyst System | Coupling Partner | Regioselectivity | Isolated Yield (%) |

| N-Formyl | [Rh(COD)OTf]₂ / Xantphos | Morpholine | C2 / C8 (ortho) | 84% |

| N-Acetyl | [Rh(COD)OTf]₂ / Xantphos | Morpholine | C2 / C8 (ortho) | 62% |

| N-Boc | [Rh(COD)OTf]₂ / Xantphos | Morpholine | Mixed / Degradation | 15% |

| N-H (Unprotected) | [Rh(COD)OTf]₂ / Xantphos | Morpholine | N-Amination only | 0% (No C-H act.) |

Note: The N-formyl group provides the optimal balance of coordination strength and minimal steric bulk, resulting in the highest yields of the desired C-C/C-N coupled products[2].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process quality control (QC) checkpoints to ensure experimental integrity.

Protocol I: Synthesis of N-Formyl-1-methoxy-9H-carbazole

Objective: High-yield formylation of the carbazole nitrogen using neat formic acid. Causality: Utilizing neat formic acid acts simultaneously as the solvent and the formylating agent. This drives the equilibrium forward without the need for harsh coupling reagents, minimizing side reactions[3].

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add 1-methoxy-9H-carbazole (5.0 mmol, 986 mg).

-

Reagent Addition: Add 15 mL of neat formic acid (98%). Stir the suspension at room temperature for 5 minutes to ensure uniform mixing.

-

Thermal Activation: Heat the mixture to 80 °C under an argon atmosphere for 4 hours.

-

Validation Checkpoint 1: The initial off-white suspension will transition to a homogeneous pale-yellow solution, indicating the formation of the more soluble N-formyl derivative.

-

-

Workup: Cool the reaction to room temperature and pour it over 50 g of crushed ice. Neutralize carefully with saturated aqueous NaHCO₃ until pH 7.5 is reached.

-

Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Validation Checkpoint 2: Perform IR spectroscopy on the crude solid. A strong, sharp absorption band at ~1705 cm⁻¹ confirms the presence of the N-formyl carbonyl group[3].

-

Protocol II: Rh(I)-Catalyzed Regioselective C(sp2)–H Amination

Objective: Direct functionalization of the carbazole core directed by the N-formyl group. Causality: [Rh(COD)OTf]₂ is selected because the triflate (OTf) counterion creates a highly electrophilic, cationic Rh(I) center, which is essential for facile oxidative addition into the strong C(sp2)–H bond[2].

-

Catalyst Preparation: In an argon-filled glovebox, charge a Schlenk tube with[Rh(COD)OTf]₂ (2.5 mol%), Xantphos ligand (5.0 mol%), and anhydrous toluene (5 mL). Stir for 10 minutes.

-

Substrate Addition: Add N-formyl-1-methoxy-9H-carbazole (1.0 mmol) and the desired amine coupling partner (1.2 mmol) to the activated catalyst solution.

-

Reaction Execution: Seal the tube, remove it from the glovebox, and heat at 110 °C for 16 hours.

-

Validation Checkpoint 3: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the starting material (Rf ~0.6) and the appearance of a highly UV-active product spot (Rf ~0.4) validates reaction progress. The solution will turn deep amber.

-

-

Isolation: Filter the cooled mixture through a short pad of Celite, wash with dichloromethane, and purify via flash chromatography.

Protocol III: Traceless Cleavage (Deformylation)

Objective: Removal of the N-formyl group to yield the functionalized 1-methoxy-9H-carbazole. Causality: Mild basic hydrolysis is preferred over acidic cleavage to prevent potential cleavage of the 1-methoxy ether or degradation of newly installed acid-sensitive functional groups[1].

-

Hydrolysis: Dissolve the functionalized N-formyl carbazole (1.0 mmol) in 10 mL of Ethanol. Add 2.0 mL of 2M aqueous NaOH.

-

Execution: Stir at 60 °C for 2 hours.

-

Validation Checkpoint 4: Disappearance of the C=O stretch (~1705 cm⁻¹) in IR and the reappearance of the sharp N-H stretch (~3400 cm⁻¹) confirms complete deprotection.

-

-

Recovery: Neutralize with 1M HCl, extract with dichloromethane, dry, and concentrate to afford the target carbazole alkaloid precursor.

Workflow Visualization

Caption: End-to-end workflow for the synthesis of carbazole alkaloids using an N-formyl directing strategy.

References

-

A Short Synthesis of Carbazole Alkaloids Murrayanine and Mukonine Chemical Methodologies[Link][1]

-

Csp2–H functionalization as an efficient catalytic route to carbazoles Journal of Heterocyclic Chemistry (rhhz.net)[Link][2]

-

Harnessing carbazole based small molecules for the synthesis of the fluorescent gold nanoparticles ResearchGate[Link][3]

Sources

Application Note: N-Formyl-1-methoxy-9H-carbazole in Medicinal Chemistry and Target-Oriented Synthesis

Executive Summary & Structural Rationale

N-Formyl-1-methoxy-9H-carbazole is a highly specialized, dual-purpose reagent and synthetic intermediate utilized in advanced medicinal chemistry. The 1-methoxy-9H-carbazole core is a privileged heterocyclic scaffold found in numerous biologically active natural products, particularly the Murraya and Clausena alkaloids (e.g., murrayanine, mukonine, and clausine E)[1],[2],[3].

The strategic installation of the N-formyl group serves two distinct mechanistic functions:

-

Directing Group for C-H Activation: The oxygen atom of the N-formyl moiety acts as a Lewis basic coordinating site for transition metals (such as Pd(II) or Ru(II)), directing regioselective C-H functionalization at the proximal C8 or C2 positions.

-

Tunable Formyl Transfer Reagent: Unsubstituted N-formylcarbazole is a known formylating agent that reacts with nucleophiles to form metastable anionic carbinols[4]. The presence of the 1-methoxy group increases the electron density of the carbazole system, modulating the stability of the carbinol intermediate and allowing for highly controlled, one-pot formylation/trapping sequences[4].

Application 1: Directed C-H Functionalization

The synthesis of highly substituted carbazole alkaloids often requires late-stage functionalization. The N-formyl group acts as a transient directing group to achieve regioselective C-H arylation via a Concerted Metalation-Deprotonation (CMD) pathway.

Mechanistic Causality

The choice of Palladium(II) acetate (Pd(OAc)₂) is critical; the acetate ligand acts as an internal base to abstract the target proton simultaneously as the Pd-C bond forms, lowering the activation energy of the C-H cleavage. Hexafluoroisopropanol (HFIP) is selected as the solvent because its strong hydrogen-bond donating ability stabilizes the polar transition states of the palladacycle, while its low nucleophilicity prevents catalyst poisoning.

Pd-catalyzed directed C-H arylation cycle via N-formyl coordination.

Protocol: Pd-Catalyzed C8-Arylation

Self-Validating Step: The reaction utilizes Ag2CO3 as an additive. The formation of a yellow AgI precipitate during the reaction serves as a visual confirmation that oxidative addition and subsequent halide abstraction are occurring successfully.

-

Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add N-Formyl-1-methoxy-9H-carbazole (1.0 equiv, 0.5 mmol), the aryl iodide (1.5 equiv, 0.75 mmol), Pd(OAc)₂ (10 mol%), and Ag2CO3 (2.0 equiv).

-

Solvent Addition: Inject 3.0 mL of anhydrous HFIP. Seal the tube.

-

Thermal Activation: Heat the reaction mixture to 85 °C in an oil bath for 16 hours. The high temperature is required to overcome the steric hindrance during the reductive elimination step.

-

Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the AgI precipitate and Pd black.

-

Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc, 9:1) to isolate the C8-arylated product.

Application 2: One-Pot Organometallic Formylation

N-Formyl-1-methoxy-9H-carbazole functions as a superior formylating agent for sp3 , sp2 , and sp carbanions. Unlike traditional formylating agents (e.g., DMF) which can lead to over-addition, this reagent forms a stable intermediate that only releases the aldehyde upon controlled warming[4].

Mechanistic Causality

The reaction must be initiated at -78 °C . At this cryogenic temperature, the initial nucleophilic attack forms a tetrahedral alkoxide (anionic carbinol) that is kinetically trapped[4]. If the temperature is too high initially, premature collapse occurs, leading to statistical mixtures of secondary alcohols. Gradual warming to room temperature provides the activation energy required to collapse the carbinol, expelling the 1-methoxycarbazole leaving group and releasing the aldehyde in situ for a secondary trapping reagent[4].

Metastable anionic carbinol pathway for one-pot organometallic formylation.

Protocol: One-Pot Formylation and Horner-Wadsworth-Emmons Trapping

-

Carbinol Formation: To a solution of N-Formyl-1-methoxy-9H-carbazole (1.0 mmol) in anhydrous THF (5 mL) at -78 °C, add the primary organolithium reagent (e.g., Phenyllithium, 1.05 mmol) dropwise over 5 minutes. Stir for 1 hour at -78 °C.

-